N-Boc-11-aminoundecan-1-ol
Overview
Description
N-Boc-11-aminoundecan-1-ol is a useful research compound. Its molecular formula is C16H33NO3 and its molecular weight is 287.44 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis and Structure Analysis : N-Boc-11-aminoundecan-1-ol is utilized in the synthesis of various peptides and in studying their molecular structures. For instance, Roy et al. (2004) investigated the conformational studies on synthetic peptides containing N-Boc-protected amino acids, demonstrating that insertion of certain residues into a polypeptide helix can be accomplished without significant structural distortion (Roy, Karle, Raghothama, & Balaram, 2004).
Synthesis of Enantiopure Amino Acids : Research by Feng and Lubell (2001) involved the synthesis of enantiopure amino acids using N-Boc protection, highlighting its role in creating amino acid mimics with specific structural features (Feng & Lubell, 2001).
Biological Evaluation : The compound has also been evaluated for biological activities. For example, Reddy et al. (2013) achieved the total synthesis of clavaminol-G and its analogs, including 1-aminoundecan-2-ol, and evaluated their antimicrobial activity and cytotoxicity, demonstrating significant biological potential (Reddy, Prabhavathi Devi, Prasad, Sujitha, & Ganesh Kumar, 2013).
Chemical Ligation Studies : Crich and Banerjee (2007) explored the synthesis of peptides using N-Boc-protected amino acids, contributing to the field of peptide chemistry by demonstrating effective methods for peptide ligation (Crich & Banerjee, 2007).
Helical Conformation in Peptides : Studies such as that by Ohyama et al. (2001) have used N-Boc-protected amino acids to synthesize peptides with specific helical conformations, providing insights into peptide structure-function relationships (Ohyama, Oku, Yoshida, & Katakai, 2001).
Catalysis in Amination Reactions : Heydari et al. (2007) demonstrated the use of N-Boc-protected amines in catalysis, highlighting its efficiency in N-tert-butoxycarbonylation reactions, a crucial process in organic synthesis (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Gene Delivery Research : In the field of gene delivery, Lin et al. (2008) synthesized bioreducible poly(amido amine)s containing N-Boc-protected oligoamines, demonstrating their potential in DNA condensation and transfection efficiency (Lin, Blaauboer, Mateos Timoneda, Lok, van Steenbergen, Hennink, Zhong, Feijen, & Engbersen, 2008).
Properties
IUPAC Name |
tert-butyl N-(11-hydroxyundecyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO3/c1-16(2,3)20-15(19)17-13-11-9-7-5-4-6-8-10-12-14-18/h18H,4-14H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFBFKGVUBJYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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